
5-Hydroxy-2-methyl-4-chromanone
Overview
Description
5-Hydroxy-2-methyl-4-chromanone is an antitumor compound. It has weak antibacterial and antifungal properties. This compound mediates a unique cross-linking reaction between DNA and histone H3 by photoactivation . It is isolated from Nodulisporium sp. and inhibits the growth of Saccharomyces cerevisiae and the formation of soybean callus .
Synthesis Analysis
Chromanone or Chroman-4-one is a significant heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .Molecular Structure Analysis
The molecular structure of this compound is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone .Physical And Chemical Properties Analysis
The molecular weight of this compound is 178.18 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. The exact mass is 178.062994177 g/mol and the monoisotopic mass is 178.062994177 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
- 5-Hydroxy-2-methyl-4-chromanone has been studied for its chemical synthesis and properties. For instance, 5-(Substituted methyl)-6,8-dimethyl-4-chromanones were synthesized from 5-hydroxymethyl-6,8-dimethyl-4-chromanone, exploring its reactivity with nucleophilic reagents in acid media (Ninagawa & Matsuda, 1978). Additionally, various synthetic methods have been developed to create derivatives of 5-hydroxy-4-chromanone, which is a key precursor for this compound (Chun, 2006).
Applications in Cancer Research
- Chromanone derivatives, closely related to this compound, have shown remarkable cytotoxicity against various cancer cell lines. Research into these derivatives has contributed to the development of potential cancer treatments (Heidary Alizadeh Babak et al., 2010).
UV-Absorbing Properties
- Some studies have explored the use of 5-hydroxy-4-chromanones, including variants like this compound, for their properties as UV-absorbers. This application is particularly relevant in the field of polymer chemistry and materials science (Ninagawa et al., 1982).
Bioactive Compounds in Natural Products
- This compound has been identified in various natural products, including fermental mycelium of Xylaria nigripes. Its isolation and structural determination contribute to the understanding of natural bioactive compounds (Qing-Fang Gong et al., 2008).
Exploration in Organic Chemistry
- Research in organic chemistry has led to the development of methodologies for synthesizing 5-hydroxychroman, a related compound, which provides insights into the synthesis and properties of this compound (Chun, 2006).
Future Directions
Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Current developments in the synthesis of 4-chromanone-derived compounds focus on the major synthetic methods of preparation reported on chroman-4-one derivatives .
properties
IUPAC Name |
5-hydroxy-2-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-5-8(12)10-7(11)3-2-4-9(10)13-6/h2-4,6,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEIRCBYUYIIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C=CC=C2O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10536587 | |
| Record name | 5-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14153-17-4 | |
| Record name | 5-Hydroxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-hydroxy-2-methyl-4-chromanone biosynthesized by Daldinia cf. childiae?
A: Research suggests that this compound found in Daldinia cf. childiae is likely formed through a non-enzymatic cyclization step. This conclusion is supported by feeding experiments using sodium (1,2-13C2)acetate []. While the exact mechanism within the fungus requires further investigation, this finding provides valuable insight into the biosynthesis of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



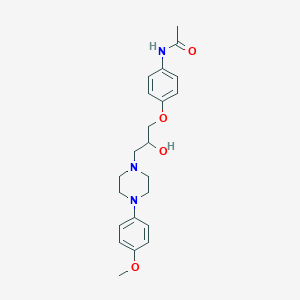

![3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B183433.png)


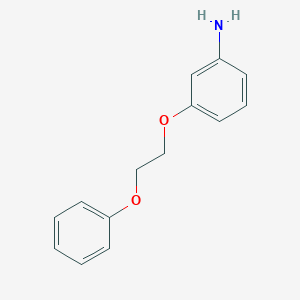
![3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B183439.png)
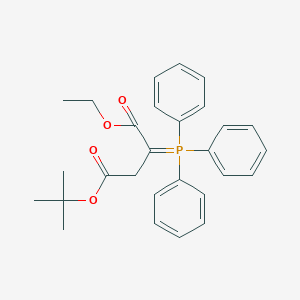

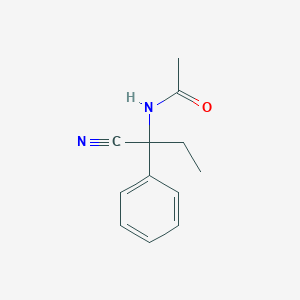

![5-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B183448.png)
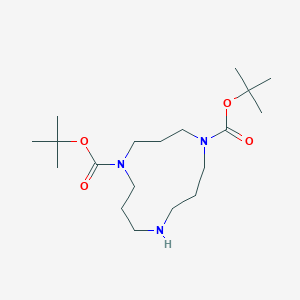
![5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B183452.png)